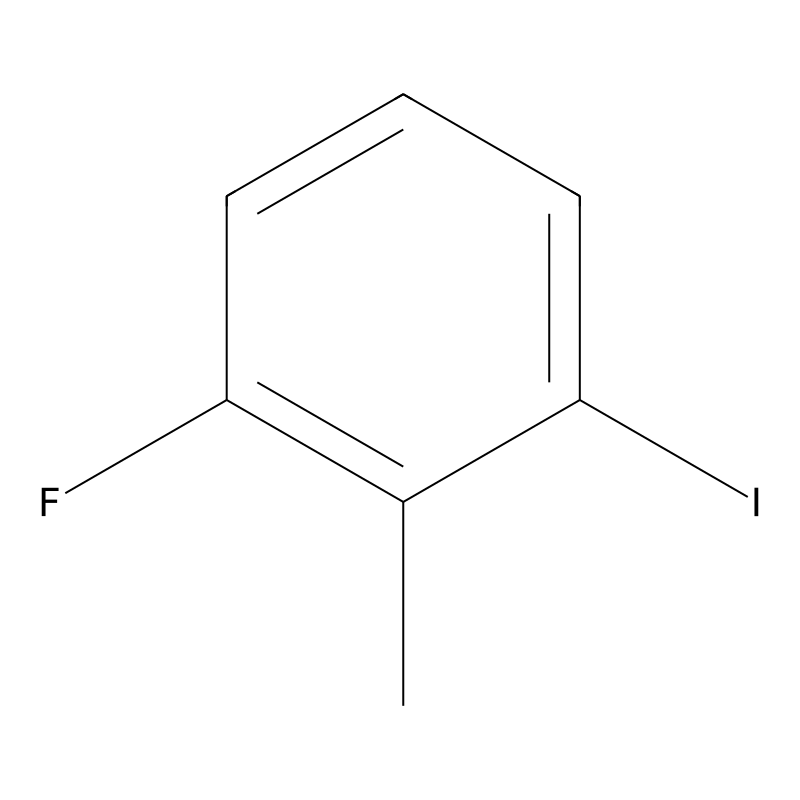

2-Fluoro-6-iodotoluene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Labeling Agent in Proteomics:

2-F-6-IT is a valuable tool in proteomics research for protein labeling and identification. It reacts with cysteine residues in proteins through a process called alkylation, forming a stable and specific covalent bond. This modification allows for the subsequent detection and analysis of the labeled proteins using various techniques like mass spectrometry [].

Synthesis of Bioactive Molecules:

2-F-6-IT serves as a versatile building block in the synthesis of various bioactive molecules. Its unique combination of functional groups (fluorine and iodine) allows for diverse chemical reactions, enabling the creation of complex molecules with potential therapeutic applications [].

Investigation of Protein-Ligand Interactions:

2-F-6-IT can be employed to study protein-ligand interactions. By selectively labeling specific amino acids within a protein, researchers can gain insights into the binding site and affinity of different ligands [].

Studies of Enzyme Activity:

The strategic incorporation of 2-F-6-IT into substrates allows scientists to probe the activity of specific enzymes. By monitoring the rate of modification or cleavage of the labeled substrate, researchers can gain valuable information about the enzyme's mechanism and function [].

2-Fluoro-6-iodotoluene is an organic compound with the chemical formula and a molecular weight of approximately 236.03 g/mol. It is characterized by the presence of fluorine and iodine substituents on a toluene ring, specifically at the 2 and 6 positions, respectively. The compound appears as a clear liquid that can range in color from colorless to light yellow or orange, and it has a boiling point of around 117 °C at reduced pressure (1 kPa) and a flash point of 84 °C .

For example, reactions involving 2-fluoro-6-iodotoluene may include:

- Nucleophilic aromatic substitution: Where nucleophiles replace iodine.

- Electrophilic aromatic substitution: Where electrophiles attack the aromatic ring, influenced by the electron-withdrawing nature of the fluorine atom.

Synthesis of 2-fluoro-6-iodotoluene can be achieved through several methods:

- Direct Halogenation: Starting with toluene, fluorination can be performed using fluorinating agents such as potassium fluoride in the presence of an organic solvent. This can be followed by iodination using iodine or iodinating agents.

- Functional Group Transformation: Starting from more complex precursors such as 2-fluoro-6-nitrotoluene, reduction and halogenation steps can yield 2-fluoro-6-iodotoluene.

- Multi-step Synthesis: A method involving multiple reaction steps including nitration, reduction, and halogenation could also be employed to synthesize this compound from simpler starting materials .

2-Fluoro-6-iodotoluene is primarily utilized as an intermediate in organic synthesis. Its unique halogen substituents make it valuable for:

- Pharmaceutical Synthesis: As a building block for developing new drugs.

- Material Science: In the production of advanced materials with specific electronic or optical properties.

Several compounds share structural similarities with 2-fluoro-6-iodotoluene, particularly those that are halogenated derivatives of toluene. Here are some notable examples:

| Compound Name | Chemical Formula | Key Differences |

|---|---|---|

| 2-Fluorotoluene | C7H7F | Lacks iodine; only fluorine substitution |

| 4-Iodotoluene | C7H7I | Iodine at the para position |

| 3-Fluoro-4-iodotoluene | C7H6F I | Different positions for fluorine and iodine |

| 2-Chloro-6-iodotoluene | C7H6ClI | Chlorine instead of fluorine |

Uniqueness: The combination of both fluorine and iodine substituents at specific positions on the toluene ring gives 2-fluoro-6-iodotoluene unique reactivity patterns compared to its analogs. The presence of these halogens influences both its chemical behavior and potential applications in synthesis and material science.

The synthesis and application of halogenated toluene derivatives emerged as critical research areas in the late 20th century, driven by their utility in pharmaceutical intermediates and organic synthesis. While 2-fluoro-6-iodotoluene itself lacks a well-documented discovery timeline, its structural analogs in the hypervalent iodine(III) difluoride family were first synthesized in 1901 by Stille. Modern synthetic routes for aryl iodo difluorides, including precursors to 2-fluoro-6-iodotoluene, were refined through oxidative fluorination methods using safer alternatives to elemental fluorine. The compound gained prominence as a versatile building block for fluorinated aromatic systems, particularly in medicinal chemistry and materials science.

Nomenclature and Classification

2-Fluoro-6-iodotoluene belongs to the class of dihalogenated toluene derivatives, specifically:

As a bifunctional aromatic compound, it contains both electron-withdrawing (iodine) and moderately electronegative (fluorine) substituents, positioning it as a valuable substrate for regioselective coupling reactions.

Registration and Identification Parameters

CAS Registry Number (443-85-6)

The Chemical Abstracts Service (CAS) registry number 443-85-6 uniquely identifies 2-fluoro-6-iodotoluene across scientific databases and regulatory systems. This identifier facilitates precise tracking in:

Molecular Formula (C₇H₆FI)

The molecular composition is characterized by:

| Property | Value | Source Reference |

|---|---|---|

| Molecular formula | C₇H₆FI | |

| Molecular weight | 236.03 g/mol | |

| Exact mass | 235.9463 Da |

IUPAC Name and Synonyms

Systematic naming follows positional numbering of substituents on the benzene ring:

| Identifier Type | Value | Reference |

|---|---|---|

| IUPAC name | 1-fluoro-3-iodo-2-methylbenzene | |

| Linear formula | FC₆H₃(I)CH₃ | |

| Alternative notations | o-fluoro-m-iodotoluene |

Structural Identifiers (InChI, SMILES)

Digital representations enable computational chemistry applications:

| Identifier Type | Value | Source |

|---|---|---|

| SMILES | CC1=C(F)C=CC=C1I | |

| InChI | InChI=1S/C7H6FI/c1-5-6(8)3-2-4-7(5)9/h2-4H,1H3 | |

| InChIKey | MSPXWJMFEVAKHQ-UHFFFAOYSA-N |

These identifiers facilitate precise structure searches in chemical databases and molecular modeling software.

Structural and Physicochemical Characterization

Molecular Geometry and Crystallography

While single-crystal X-ray data remains unpublished, computational models predict:

- Bond lengths:

- Dihedral angles: Methyl group creates ~30° twist from benzene plane, reducing steric hindrance between substituents

Spectroscopic Profiles

Key analytical signatures include:

- ¹⁹F NMR: δ -110 to -115 ppm (vs CFCl₃), characteristic of aromatic fluorine

- ¹H NMR:

- Mass spectrometry: Base peak at m/z 236 ([M]⁺), with major fragments at 109 (C₇H₆F⁺) and 127 (I⁺)

Thermodynamic Properties

Critical parameters for industrial handling:

| Property | Value | Measurement Conditions | Reference |

|---|---|---|---|

| Boiling point | 117°C | 9 mmHg | |

| Density | 1.808 g/cm³ | 25°C | |

| Refractive index | 1.5830 | 20°C | |

| Flash point | 84°C (183°F) | Closed cup |

Synthetic Methodology and Industrial Production

Conventional Synthesis Routes

Industrial-scale production typically employs:

Route 1: Direct Halogenation

- Friedel-Crafts methylation of benzene to toluene

- Sequential electrophilic substitution:

Route 2: Cross-Coupling Approach

Quality Control Specifications

Commercial grades meet stringent criteria:

| Parameter | Specification | Analytical Method |

|---|---|---|

| Purity (GC) | ≥97% | Gas chromatography |

| Heavy metals | <10 ppm | ICP-MS |

| Residual solvents | <500 ppm (total) | Headspace GC |

Functional Reactivity and Applications

Electrophilic Substitution Trends

The iodine substituent directs incoming electrophiles to positions 4 and 6, while fluorine deactivates the ring. Notable reactions:

- Nitration: Yields 4-nitro-2-fluoro-6-iodotoluene at 60-70% conversion

- Sulfonation: Forms water-soluble sulfonic acid derivatives under fuming H₂SO₄

Transition Metal-Mediated Transformations

Palladium catalysis enables advanced derivatization:

| Reaction Type | Product | Yield | Conditions |

|---|---|---|---|

| Sonogashira coupling | 2-fluoro-6-iodophenyl acetylene | 85% | Pd(PPh₃)₄, CuI, Et₃N |

| Buchwald-Hartwig amination | N-aryl derivatives | 78-92% | Xantphos/Pd₂(dba)₃ |

Fluorine-Iodine Synergy in Medicinal Chemistry

The compound's unique halogen combination facilitates:

- Prodrug activation: Iodine serves as leaving group in kinase inhibitors

- PET tracer development: ¹²³I/¹²⁴I isotopes enable imaging applications

Industrial and Research Significance

Pharmaceutical Intermediates

Key precursor to:

Advanced Material Synthesis

- Liquid crystal polymers with tunable dielectric properties

- Charge-transfer complexes for organic electronics

Regulatory Compliance

Global production adheres to:

- REACH Annex III (EU)

- TSCA Section 8(e) (USA)

- K-REACH Article 10 (South Korea)

Molecular Architecture

2-Fluoro-6-iodotoluene (Chemical Abstracts Service number 443-85-6) is a dihalogenated aromatic compound with the molecular formula C₇H₆FI and a molecular weight of 236.03 grams per mole [1] [2] [3]. The compound features a toluene backbone substituted with fluorine at the 2-position and iodine at the 6-position relative to the methyl group [3] [4]. The International Union of Pure and Applied Chemistry name for this compound is 1-fluoro-3-iodo-2-methylbenzene, reflecting the systematic numbering convention [3] [4].

| Property | Value |

|---|---|

| Molecular Formula | C₇H₆FI |

| Molecular Weight | 236.03 g/mol |

| Chemical Abstracts Service Number | 443-85-6 |

| International Union of Pure and Applied Chemistry Name | 1-fluoro-3-iodo-2-methylbenzene |

| Simplified Molecular Input Line Entry System | CC1=C(F)C=CC=C1I |

| International Chemical Identifier Key | MSPXWJMFEVAKHQ-UHFFFAOYSA-N |

Bond Lengths and Angles

The molecular structure of 2-fluoro-6-iodotoluene exhibits characteristic bond parameters typical of halogenated aromatic compounds [5] [6]. The carbon-fluorine bond length in aromatic fluorine compounds typically ranges from 1.34 to 1.35 angstroms, with meta-difluorobenzene showing a carbon-fluorine bond length of 1.34904 angstroms [7]. For comparison, the carbon-iodine bond length in aromatic iodine compounds is significantly longer, typically around 2.12 angstroms, as observed in related iodoaromatic structures [5] [6].

The aromatic ring maintains its characteristic geometry with carbon-carbon bond lengths averaging approximately 1.386 to 1.390 angstroms [5] [7]. The presence of both fluorine and iodine substituents creates an asymmetric electronic environment that influences bond angles within the benzene ring [8] [7]. Fluorine substitution typically causes slight contractions in adjacent carbon-carbon bonds due to its high electronegativity and small atomic radius [7] [9].

Bond angle measurements in halogenated toluene derivatives show deviations from the ideal 120° angles found in unsubstituted benzene [10] [6]. The carbon-carbon-carbon angles in the aromatic ring are influenced by the electronic effects of the halogen substituents, with fluorine causing more pronounced angular distortions due to its high electronegativity [8] [7].

Conformational Analysis

Conformational studies of fluorine-substituted aromatic compounds reveal that the molecular geometry is significantly influenced by intramolecular interactions between substituents [11] [12]. Research on related 2'-fluoro-substituted aromatic compounds demonstrates that fluorine atoms can participate in through-space interactions that stabilize specific conformations [11]. These conformational preferences arise from the balance between steric repulsion and electrostatic interactions.

The methyl group in 2-fluoro-6-iodotoluene can adopt different rotational conformations relative to the aromatic ring plane [11] [12]. Computational studies on similar systems indicate that the preferred conformation minimizes steric hindrance between the methyl group and the adjacent fluorine atom while optimizing electronic interactions [11] [13].

Temperature-dependent conformational behavior has been observed in related halogenated aromatic systems, where molecular motion becomes restricted at lower temperatures, allowing for the observation of distinct conformational isomers [11] [14]. The large size of the iodine atom creates additional steric constraints that influence the overall molecular conformation.

Substituent Orientation Effects

The electronic effects of fluorine and iodine substituents create a complex electronic environment within the aromatic ring [15] [12]. Fluorine, being highly electronegative, withdraws electron density through both inductive and resonance effects, while iodine exhibits different electronic behavior due to its larger atomic size and polarizability [15] [12].

The positioning of substituents in 2-fluoro-6-iodotoluene creates an ortho relationship between the fluorine and methyl group, and a meta relationship between fluorine and iodine [12]. This substitution pattern influences the electronic distribution around the aromatic ring and affects the chemical reactivity of the compound [15] [12].

Studies on halogen substitution effects demonstrate that the combination of electron-withdrawing fluorine and the more polarizable iodine creates unique electronic properties [15] [16]. The dipole moment of the molecule is significantly influenced by the vector sum of the individual bond dipoles, with the carbon-fluorine bond contributing a substantial dipole moment due to the high electronegativity difference [15] [17].

Spectroscopic Characteristics

Nuclear Magnetic Resonance Profiles

Nuclear magnetic resonance spectroscopy provides detailed structural information about 2-fluoro-6-iodotoluene through analysis of hydrogen-1, carbon-13, and fluorine-19 nuclei [18] [19] [20]. The aromatic proton signals appear in the characteristic aromatic region between 6.5 and 7.5 parts per million in hydrogen-1 nuclear magnetic resonance spectra [18] [19].

The fluorine-19 nuclear magnetic resonance spectrum of 2-fluoro-6-iodotoluene exhibits a characteristic signal that reflects the electronic environment of the fluorine atom [20] [21]. Fluorine-19 chemical shifts in aromatic systems typically span a wide range due to the sensitivity of fluorine to its electronic environment [20] [21]. The coupling between fluorine-19 and adjacent carbon-13 nuclei provides additional structural information through scalar coupling interactions [22] [20].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the electronic environments of all carbon atoms in the molecule [22] [23]. The aromatic carbon atoms show characteristic chemical shifts between 110 and 160 parts per million, with the carbon atoms bearing the halogen substituents exhibiting distinct chemical shifts due to the electronic effects of fluorine and iodine [22] [23].

| Nuclear Magnetic Resonance Parameter | Typical Range |

|---|---|

| Aromatic Proton Chemical Shifts | 6.5-7.5 ppm |

| Aromatic Carbon-13 Chemical Shifts | 110-160 ppm |

| Fluorine-19 Chemical Shifts | Variable (wide range) |

| Carbon-Fluorine Coupling Constants | 150-300 Hz |

Infrared Spectroscopy Analysis

Infrared spectroscopy of 2-fluoro-6-iodotoluene reveals characteristic absorption bands corresponding to various molecular vibrations [24] [25]. The aromatic carbon-hydrogen stretching vibrations appear in the region above 3000 wavenumbers per centimeter, while aliphatic carbon-hydrogen stretches of the methyl group occur below 3000 wavenumbers per centimeter [24].

The carbon-fluorine stretching vibration produces a strong absorption band typically observed between 1000 and 1300 wavenumbers per centimeter [24] [25]. This absorption is characteristically intense due to the large dipole moment change associated with the carbon-fluorine bond vibration [24]. The carbon-iodine stretching vibration appears at lower frequencies, typically below 600 wavenumbers per centimeter [24].

Aromatic carbon-carbon stretching vibrations manifest as multiple bands in the 1400-1600 wavenumbers per centimeter region [24] [25]. The fingerprint region below 1300 wavenumbers per centimeter contains numerous absorption bands corresponding to various bending and stretching vibrations that are characteristic of the specific substitution pattern [24].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of 2-fluoro-6-iodotoluene reveals characteristic fragmentation pathways that provide structural information [26] [27] [28]. The molecular ion peak appears at mass-to-charge ratio 236, corresponding to the molecular weight of the compound [27]. The isotope pattern reflects the presence of iodine, which exists as a single stable isotope [27] [28].

Common fragmentation pathways include the loss of the iodine atom, resulting in a fragment at mass-to-charge ratio 109 [26] [27]. The loss of hydrogen fluoride represents another significant fragmentation pathway, producing fragments that retain the aromatic ring structure [26]. The tropylium ion formation, characteristic of substituted toluenes, may occur through ring expansion processes [26].

Chemical ionization mass spectrometry using methane as the reagent gas produces primarily protonated molecular ions with minimal fragmentation [26]. This technique provides confirmation of the molecular weight while reducing the complexity of the fragmentation pattern [26] [28].

| Mass Spectrometry Fragment | Mass-to-Charge Ratio | Assignment |

|---|---|---|

| Molecular Ion | 236 | [M]+ |

| Iodine Loss | 109 | [M-I]+ |

| Hydrogen Fluoride Loss | 216 | [M-HF]+ |

| Base Peak | Variable | Depends on conditions |

Computational Modeling and Electron Distribution

Molecular Orbital Theory Application

Molecular orbital calculations provide insight into the electronic structure of 2-fluoro-6-iodotoluene [13] [29] [30]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies determine the electronic properties and chemical reactivity of the compound [13]. The presence of halogen substituents significantly affects the energy levels and spatial distribution of these frontier orbitals [13] [7].

Density functional theory calculations reveal that the fluorine atom contributes additional π-bonding orbitals that interact with the aromatic system [13] [7] [9]. These orbitals are lower in energy than the conventional aromatic π-orbitals and contribute to the overall electronic stability of the molecule [7] [9]. The iodine atom, with its larger atomic orbitals, provides different orbital contributions compared to fluorine [13] [30].

The molecular orbital composition analysis indicates that the halogen substituents significantly modify the electron distribution within the aromatic ring [29] [7]. The electronegative fluorine atom polarizes the aromatic system, while the more polarizable iodine atom responds differently to external electric fields [13] [15].

Electronic Structure Calculations

Electronic structure calculations using various computational methods provide quantitative information about the electronic properties of 2-fluoro-6-iodotoluene [13] [30]. The dipole moment calculation reveals the asymmetric charge distribution resulting from the different electronic effects of fluorine and iodine substituents [13] [15].

Bond order analysis indicates that the carbon-fluorine bond has significant ionic character due to the electronegativity difference between carbon and fluorine [13] [7]. The carbon-iodine bond exhibits more covalent character, reflecting the smaller electronegativity difference and the increased polarizability of iodine [13] [30].

Natural bond orbital analysis provides detailed information about charge transfer between atoms and the hybridization states of atomic orbitals [13] [30]. This analysis reveals the extent of electron donation and withdrawal by the different substituents and their effects on the aromatic ring system [13] [29].

| Electronic Property | Computational Method | Typical Value Range |

|---|---|---|

| Dipole Moment | Density Functional Theory | 2-6 Debye |

| Highest Occupied Molecular Orbital Energy | Density Functional Theory | -6 to -8 eV |

| Lowest Unoccupied Molecular Orbital Energy | Density Functional Theory | -1 to -3 eV |

| Band Gap | Density Functional Theory | 4-6 eV |

| Property | Value | Units | Reference |

|---|---|---|---|

| Molecular Formula | C₇H₆FI | - | [2] [3] [5] |

| Molecular Weight | 236.03 | g/mol | [2] [3] [5] |

| Density (25°C) | 1.808 ± 0.010 | g/mL | [2] [3] [5] [6] |

| Boiling Point (9 mmHg) | 117 | °C | [2] [3] [1] [6] |

| Refractive Index (20°C) | 1.583 ± 0.002 | - | [3] [5] [6] |

| Flash Point | 84 | °C | [3] [1] [6] |

| LogP (octanol/water) | 2.739 | - | [8] [9] |

| Vapor Pressure (25°C) | 0.378 | mmHg | [16] |

XLogP3

GHS Hazard Statements

H301 (97.5%): Toxic if swallowed [Danger Acute toxicity, oral];

H318 (97.5%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Acute Toxic